molecular formula C18H14N4O3S B2830334 6-(3-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251624-45-9

6-(3-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2830334
CAS RN: 1251624-45-9
M. Wt: 366.4
InChI Key: OKAVZHRKWAIFOQ-UHFFFAOYSA-N
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Description

6-(3-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized through various methods and has been found to have a mechanism of action that affects biochemical and physiological processes. In

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activity

Synthesis of Novel Compounds

Research has been focused on synthesizing novel heterocyclic compounds derived from visnaginone and khellinone, demonstrating anti-inflammatory and analgesic properties. These compounds, including various benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been screened for their COX-1/COX-2 inhibition capabilities, showcasing significant analgesic and anti-inflammatory activities, with some demonstrating higher COX-2 selectivity indices and comparable activity to sodium diclofenac, a standard drug (Abu‐Hashem et al., 2020).

Antiviral Activity

Another area of interest is the synthesis and evaluation of acyclonucleosides and acyclonucleotides derived from guanine analogues like 5-aminothiazolo[4,5-d]pyrimidine-2,7(3H,6H)-dione for their in vitro activity against human cytomegalovirus (HCMV). Certain derivatives have shown significant activity against HCMV, including strains resistant to ganciclovir, highlighting their potential as therapeutic agents against viral infections (Revankar et al., 1998).

properties

IUPAC Name

6-[(3-methoxyphenyl)methyl]-3-pyridin-2-yl-4H-[1,2]thiazolo[4,5-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4O3S/c1-25-12-6-4-5-11(9-12)10-22-17(23)16-15(20-18(22)24)14(21-26-16)13-7-2-3-8-19-13/h2-9H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKAVZHRKWAIFOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C(=O)C3=C(C(=NS3)C4=CC=CC=N4)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(3-methoxybenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione

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